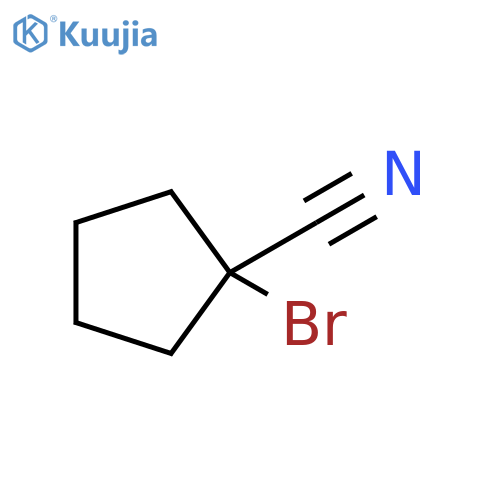

Cas no 114583-20-9 (1-bromocyclopentane-1-carbonitrile)

1-bromocyclopentane-1-carbonitrile 化学的及び物理的性質

名前と識別子

-

- Cyclopentanecarbonitrile, 1-bromo-

- 1-bromocyclopentane-1-carbonitrile

-

- インチ: 1S/C6H8BrN/c7-6(5-8)3-1-2-4-6/h1-4H2

- InChIKey: ZQUQEJATTVGAKB-UHFFFAOYSA-N

- SMILES: C1(Br)(C#N)CCCC1

1-bromocyclopentane-1-carbonitrile Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1239720-100mg |

1-bromocyclopentane-1-carbonitrile |

114583-20-9 | 95.0% | 100mg |

$257.0 | 2023-10-02 | |

| Enamine | EN300-1239720-1000mg |

1-bromocyclopentane-1-carbonitrile |

114583-20-9 | 95.0% | 1000mg |

$743.0 | 2023-10-02 | |

| Aaron | AR0285SA-50mg |

1-bromocyclopentane-1-carbonitrile |

114583-20-9 | 95% | 50mg |

$265.00 | 2025-02-15 | |

| 1PlusChem | 1P0285JY-10g |

1-bromocyclopentane-1-carbonitrile |

114583-20-9 | 95% | 10g |

$4006.00 | 2023-12-26 | |

| Aaron | AR0285SA-1g |

1-bromocyclopentane-1-carbonitrile |

114583-20-9 | 95% | 1g |

$1047.00 | 2025-02-15 | |

| Aaron | AR0285SA-5g |

1-bromocyclopentane-1-carbonitrile |

114583-20-9 | 95% | 5g |

$2984.00 | 2025-02-15 | |

| 1PlusChem | 1P0285JY-500mg |

1-bromocyclopentane-1-carbonitrile |

114583-20-9 | 95% | 500mg |

$778.00 | 2023-12-26 | |

| Enamine | EN300-1239720-5.0g |

1-bromocyclopentane-1-carbonitrile |

114583-20-9 | 95% | 5g |

$2152.0 | 2023-05-25 | |

| Enamine | EN300-1239720-0.25g |

1-bromocyclopentane-1-carbonitrile |

114583-20-9 | 95% | 0.25g |

$367.0 | 2023-05-25 | |

| Enamine | EN300-1239720-10.0g |

1-bromocyclopentane-1-carbonitrile |

114583-20-9 | 95% | 10g |

$3191.0 | 2023-05-25 |

1-bromocyclopentane-1-carbonitrile 関連文献

-

Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861

-

Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569

-

Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261

-

Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261

-

P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770

-

8. Book reviews

-

Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511

1-bromocyclopentane-1-carbonitrileに関する追加情報

Introduction to 1-bromocyclopentane-1-carbonitrile (CAS No. 114583-20-9)

1-bromocyclopentane-1-carbonitrile, identified by the chemical identifier CAS No. 114583-20-9, is a significant intermediate in the field of organic synthesis and pharmaceutical chemistry. This compound, featuring a cyclopentane ring substituted with a bromine atom and a nitrile group at the same carbon position, exhibits unique reactivity that makes it valuable for constructing more complex molecular architectures. The presence of both electron-withdrawing and electron-donating groups on the same ring creates a dynamic balance in its chemical behavior, which is highly exploited in synthetic pathways.

The utility of 1-bromocyclopentane-1-carbonitrile stems from its ability to participate in a variety of transformations, including nucleophilic substitution, metal-catalyzed cross-coupling reactions, and cyclization processes. These reactions are pivotal in the development of novel pharmaceuticals, agrochemicals, and specialty materials. Recent advancements in synthetic methodologies have further highlighted the importance of this compound as a building block for heterocyclic compounds, which are prevalent in biologically active molecules.

In the realm of pharmaceutical research, 1-bromocyclopentane-1-carbonitrile has been employed in the synthesis of compounds with potential therapeutic applications. For instance, its incorporation into scaffolds mimicking natural products has led to the discovery of molecules with antimicrobial and anti-inflammatory properties. The nitrile group can be further functionalized into amides or carboxylic acids, expanding its utility in drug design. Studies have demonstrated its role in generating derivatives that interact with biological targets, underscoring its relevance in medicinal chemistry.

The compound's reactivity also makes it a valuable tool in materials science. Researchers have leveraged 1-bromocyclopentane-1-carbonitrile to develop novel polymers and coatings with enhanced mechanical and thermal properties. The bromine atom facilitates polymerization reactions, while the nitrile group contributes to thermal stability and chemical resistance. These attributes are particularly advantageous in high-performance applications where durability and functionality are critical.

From a synthetic perspective, 1-bromocyclopentane-1-carbonitrile serves as a versatile precursor for constructing complex cyclic systems. Its structural motif is reminiscent of many natural products and pharmacophores, making it an attractive candidate for total synthesis efforts. Recent reports highlight its use in generating fused heterocycles through intramolecular cyclization reactions, which are often challenging to achieve using other starting materials. This capability has opened new avenues for accessing structurally diverse libraries of compounds.

The industrial production of 1-bromocyclopentane-1-carbonitrile has also seen improvements, with processes becoming more efficient and environmentally benign. Advances in catalytic systems have enabled higher yields and selectivity, reducing waste generation. Such developments align with global trends toward sustainable chemistry practices, ensuring that the compound remains accessible for both academic and industrial applications.

In summary, 1-bromocyclopentane-1-carbonitrile (CAS No. 114583-20-9) is a multifaceted compound with broad applications across organic synthesis, pharmaceuticals, and materials science. Its unique structural features and reactivity make it indispensable for researchers seeking to develop innovative molecular architectures. As synthetic methodologies continue to evolve, the importance of this intermediate is expected to grow, driving further exploration and utilization in cutting-edge research.

114583-20-9 (1-bromocyclopentane-1-carbonitrile) Related Products

- 926246-96-0(N-(3-Fluoro-4-methylphenyl)-2-hydroxyacetamide)

- 1525448-15-0(1-(1,3-Thiazol-4-yl)butan-1-one)

- 935700-10-0(2,6-Bis(trifluoroacetyl)phenol)

- 99111-95-2((4-fluoro-2-methoxyphenyl)hydrazine)

- 209849-69-4(Methyl 2-methoxy-7-oxo-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylate)

- 1803711-15-0(2,6-Dibromo-4-(difluoromethoxy)benzonitrile)

- 26889-86-1(N-(2-Aminoethyl)-3-hydroxy-2-naphthamide)

- 866843-17-6(3-(benzenesulfonyl)-6-ethoxy-4-(4-methylpiperazin-1-yl)quinoline)

- 2639410-92-5(tert-butyl 4-(prop-2-en-1-yl)aminocinnoline-3-carboxylate)

- 1348418-97-2(Scrambled TRAP Fragment)